1-{3-[(4-Fluorophenyl)(methylsulfonyl)amino]-2-hydroxypropyl}indole-3-carbalde hyde
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Description
Indole derivatives are significant in medicinal chemistry due to their physiological action . They play a main role in cell biology and have been used in the treatment of various disorders . Fluorophenyl compounds, such as 3-Fluoro-4-(methylsulfonyl)phenylboronic acid, are often used in organic synthesis .
Synthesis Analysis
The synthesis of indole derivatives has attracted increasing attention in recent years . Various methods exist for synthesizing phenylboronic acid, a component of the fluorophenyl compound .Molecular Structure Analysis
The boron atom in phenylboronic acid is sp2-hybridized and contains an empty p-orbital . The molecule is planar with a minor bend around the C-B bond .Chemical Reactions Analysis
Indole is a relatively weak basic chemical due to the delocalization of the nitrogen lone pair into the free-to-move-electronic system within the indole ring . Phenylboronic acid is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .Physical and Chemical Properties Analysis
Phenylboronic acid, a component of the fluorophenyl compound, is a white powder and is commonly used in organic synthesis . It is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(4-fluorophenyl)-N-[3-(3-formylindol-1-yl)-2-hydroxypropyl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O4S/c1-27(25,26)22(16-8-6-15(20)7-9-16)12-17(24)11-21-10-14(13-23)18-4-2-3-5-19(18)21/h2-10,13,17,24H,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSMTMHNCWANHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(CN1C=C(C2=CC=CC=C21)C=O)O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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